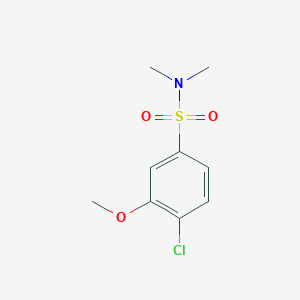![molecular formula C18H13N3O5 B5550465 2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)
2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzohydrazide compounds often involves the reaction of appropriate hydrazides with aldehydes or ketones to form the hydrazone linkage. For instance, the synthesis of similar compounds has been achieved through reactions that involve nucleophiles, selenocyanate, and thiocyanate ions, leading to products like selenadiazolines and thiadiazolines, as well as reactions with enolates of active methylene compounds to afford pyrazole derivatives (Hassaneen, Shawali, Elwan, & Ibrahim, 1991). These methods can potentially be adapted for the synthesis of 2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzohydrazides is characterized by the presence of a hydrazone linkage (N=N) connecting aromatic rings, which can significantly influence the compound's physical and chemical properties. X-ray diffraction analyses of similar compounds reveal nonplanar molecules, with intermolecular hydrogen bonding forming complex ring systems, indicating the potential for diverse interactions and structural configurations (Asegbeloyin et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound belongs to a class of chemicals that have been synthesized and studied for their heteroaromatic properties. Research has demonstrated methods for synthesizing related compounds, such as those containing the nitrofuran ring, through processes like condensation, bromination, and dehydrobromination. These compounds have shown potential in forming adducts with various chemicals, indicating their versatility in chemical reactions (Sasaki & Yoshioka, 1971). Additionally, derivatives of diflunisal hydrazide-hydrazones, which share structural similarities with the specified compound, have been synthesized and evaluated for their antimycobacterial and antimicrobial activities, hinting at their potential biomedical applications (Küçükgüzel et al., 2003).
Applications in Material Science
The compound and its derivatives have also been explored in the field of material science. For example, the synthesis of covalent organic frameworks (COFs) with hydrazone linkages showcases the application of similar compounds in creating porous materials with high crystallinity and stability, relevant for catalysis, gas storage, and separation technologies (Uribe-Romo et al., 2011).
Corrosion Inhibition Studies
Further research has investigated the use of benzohydrazide derivatives as corrosion inhibitors. These studies emphasize the compound's potential in protecting metal surfaces against corrosion, providing insights into its applications in industrial processes and maintenance (Singh et al., 2018).
Liquid Crystalline Behavior
The liquid crystalline behavior of hydrazide derivatives containing alkoxyazobenzene groups, including those with nitro and alkoxy terminal groups, has been studied. This research highlights the impact of structural modifications on liquid crystalline properties, suggesting the compound's utility in the development of new liquid crystal materials (Bai et al., 2014).
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-16-8-4-2-6-14(16)18(23)20-19-11-12-9-10-17(26-12)13-5-1-3-7-15(13)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMJADPNRBXQGY-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=CC=C3O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=C3O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)
![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)
![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)
![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)
![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)